molecular formula C19H17N5O3S B4015105 1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione

1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B4015105
M. Wt: 395.4 g/mol
InChI Key: ZZXJDEDVXITWAQ-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core. The molecule is substituted at position 1 with a 4-ethoxyphenyl group and at position 3 with a (1-phenyl-1H-tetrazol-5-yl)sulfanyl moiety.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-2-27-15-10-8-13(9-11-15)23-17(25)12-16(18(23)26)28-19-20-21-22-24(19)14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXJDEDVXITWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-ethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization with maleic anhydride to form the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The phenyl-tetrazolyl-sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The phenyl-tetrazolyl-sulfanyl group may play a key role in binding to these targets, while the pyrrolidine-2,5-dione core could be involved in modulating the compound’s activity.

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-2,5-dione Derivatives

The following table compares key structural and physicochemical properties of the target compound with related derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents at Position 1 Substituents at Position 3 Key Features
Target Compound C19H17N5O3S 403.44 4-ethoxyphenyl (1-phenyl-1H-tetrazol-5-yl)sulfanyl Tetrazole enhances stability and binding
1-Benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(piperazinyl)pyrrolidine-2,5-dione C27H23Cl2F3N4O2S 595.46 Benzyl (4-chlorophenyl)sulfanyl, piperazinyl Chlorophenyl improves lipophilicity
(S)-1-(4-Bromo-1-(tert-butyl)-3-phenyl-1H-pyrazol-5-yl)-3-...pyrrolidine-2,5-dione C30H28BrN5O3 610.48 Bromophenyl-pyrazole Chiral R-group (dihydro-pyrazol-4-yl) High diastereomeric ratio (dr >20:1)
1-[1-(4-Hydroxyphenyl)tetrazol-5-yl]sulfanyl-1-phenylpropan-2-one C16H13N5O2S 339.37 Phenylpropan-2-one (4-hydroxyphenyl-tetrazol-5-yl)sulfanyl Hydroxyl group for solubility
Key Observations:
  • Substituent Effects: The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects, which may enhance metabolic stability compared to halogenated analogs (e.g., bromophenyl in or chlorophenyl in ). The (1-phenyl-1H-tetrazol-5-yl)sulfanyl group is structurally distinct from sulfonyl or piperazinyl substituents in analogs. Tetrazoles are known for their bioisosteric replacement of carboxylic acids, improving membrane permeability .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely involves asymmetric Michael addition or nucleophilic substitution, as seen in structurally related pyrrolidine-2,5-diones .
    • Compared to the high-yield (58%), high-diastereoselectivity synthesis of , the target compound may require optimization for similar efficiency.

Physicochemical and Stability Considerations

  • Tetrazole vs. Pyrazole : The tetrazole ring in the target compound offers greater metabolic stability compared to pyrazole-containing analogs (e.g., ), as tetrazoles resist oxidative degradation .

Biological Activity

1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrrolidine ring, an ethoxyphenyl group, and a tetrazole moiety. Its molecular formula is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S with a molecular weight of 344.39 g/mol. The structural representation can be summarized as follows:

Component Description
Molecular Formula C17H16N4O2S
Molecular Weight 344.39 g/mol
Functional Groups Ethoxy, Tetrazole, Pyrrolidine

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the pyrrolidine ring followed by the introduction of the tetrazole and ethoxy groups through nucleophilic substitution reactions.

Antitumor Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antitumor properties. For instance, studies involving similar structures have demonstrated cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged significantly depending on their structural variations. Notably, compounds with electron-donating groups showed enhanced activity.

Anticonvulsant Activity

Pyrrolidine derivatives have been explored for their anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhance anticonvulsant activity. Compounds with tetrazole moieties have shown promising results in reducing seizure activity in animal models.

Inhibition of Phosphodiesterases

Recent studies have focused on the inhibition of phosphodiesterase (PDE) enzymes by related compounds. For example, one study reported that certain derivatives inhibited PDE3A with an IC50 value as low as 0.24 μM, indicating potential cardiotonic effects .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of pyrrolidinone derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that modifications in the tetrazole ring significantly influenced cytotoxicity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin.
  • Anticonvulsant Screening : Another investigation assessed the anticonvulsant potential of related pyrrolidine compounds using the pentylenetetrazole (PTZ) model in mice. Compounds similar to this compound exhibited protective effects against seizures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a pyrrolidine-2,5-dione core with functionalized aryl groups. For example, describes the synthesis of pyrrolidine-2,5-dione derivatives using nucleophilic substitution reactions, where the tetrazole-sulfanyl group is introduced via thiol-mediated coupling under reflux conditions (e.g., ethanol or DMF at 80–100°C). Optimizing yields requires precise stoichiometric ratios (e.g., 1:1.2 for thiol:pyrrolidine), inert atmospheres (N₂/Ar), and catalysts like triethylamine to neutralize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming substituent positions and stereochemistry. X-ray crystallography, as demonstrated in , resolves dihedral angles between aromatic rings and the pyrrolidine core, confirming spatial arrangements (e.g., 16.83° between methoxyphenyl and pyrazole rings). High-resolution mass spectrometry (HRMS) validates molecular formulas, while FT-IR identifies functional groups like the sulfanyl (–S–) and carbonyl (C=O) moieties .

Q. How can researchers screen the biological activity of this compound, and what assays are recommended?

  • Methodological Answer : Initial screening should focus on enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential) and receptor-binding assays (e.g., serotonin receptors for neurological activity). highlights pyrazole derivatives tested via MTT assays for cytotoxicity (IC₅₀ values) and antimicrobial disk diffusion (zone of inhibition). For mechanism-of-action studies, use fluorescence polarization or surface plasmon resonance (SPR) to quantify target interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or substituent effects. compares analogs with varying substituents (e.g., hydroxyl vs. ethoxy groups), showing that electron-donating groups enhance antioxidant activity. To validate findings, perform dose-response curves across multiple cell lines (e.g., HEK-293 vs. HeLa) and use molecular docking to predict binding affinities, reconciling in vitro and in silico data .

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model bond dissociation energies and frontier molecular orbitals to predict oxidation/reduction sites. (PubChem data) provides InChI and SMILES strings for molecular dynamics simulations (e.g., GROMACS) to assess stability in aqueous vs. lipid environments. Solubility parameters (Hansen solubility) and pKa predictions (MarvinSketch) guide solvent selection for synthesis .

Q. What experimental designs mitigate degradation during long-term storage or biological assays?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) identify degradation pathways. emphasizes pH-dependent stability (e.g., <5% degradation at pH 7.4 vs. 20% at pH 2.0). Use lyophilization for solid-state storage and antioxidants (e.g., BHT) in solution. Monitor via HPLC-UV at λ = 254 nm, with degradation products characterized by LC-MS .

Q. How can reaction conditions be optimized to minimize byproducts in multi-step syntheses?

  • Methodological Answer : details reflux conditions (e.g., ethanol, 12 hours) for pyrazole ring formation, achieving >80% purity. Employ Dean-Stark traps for azeotropic removal of water in condensation steps. Use column chromatography (silica gel, hexane:EtOAc gradient) or preparative HPLC (C18 column) for purification. Reaction monitoring via TLC (Rf = 0.3–0.5) ensures intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione

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